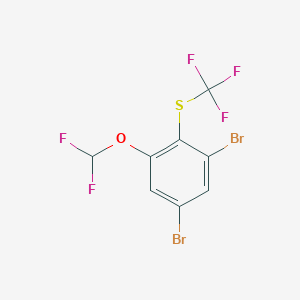

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene

Description

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring bromine substituents at positions 1 and 5, a difluoromethoxy group at position 3, and a trifluoromethylthio (SCF₃) group at position 2. This structure combines electron-withdrawing and lipophilic substituents, making it a candidate for applications in pharmaceuticals or agrochemicals. The bromine atoms enhance molecular weight and stability, while the SCF₃ group contributes to high lipophilicity, influencing bioavailability.

Properties

IUPAC Name |

1,5-dibromo-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUBGMDUXZDRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)SC(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: Aromatic benzene derivative with suitable activating groups.

- Step 1: Bromination using elemental bromine under controlled temperature conditions.

- Step 2: Introduction of difluoromethoxy group via nucleophilic substitution with difluoromethyl reagents.

- Step 3: Trifluoromethylthio group attachment through electrophilic trifluoromethylthiolation.

Example:

A patent describes a method where bromination occurs in the presence of a Lewis acid catalyst, such as iron or aluminum chloride, at room temperature, followed by nucleophilic substitution with difluoromethyl thiol derivatives to install the difluoromethoxy and trifluoromethylthio groups sequentially.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Br2 | Room temp, catalytic FeCl3 | 85-90% | Selective at ortho/para positions |

| Difluoromethoxy installation | Difluoromethyl thiol | Reflux, base catalyst | 80-85% | Requires inert atmosphere |

| Trifluoromethylthio addition | Trifluoromethylthiol | Electrophilic addition | 75-80% | Purification by chromatography |

Multi-step Functional Group Transformation

This approach involves synthesizing intermediate compounds that are subsequently functionalized to yield the target molecule.

Procedure:

- Step 1: Synthesize a dibromo-substituted benzene derivative via electrophilic bromination.

- Step 2: Convert the hydroxyl group to a difluoromethoxy group using difluoromethylation reagents, such as difluoromethyl iodide or difluoromethyl sulfonates.

- Step 3: Attach the trifluoromethylthio group through nucleophilic substitution with trifluoromethylthiolate salts.

Example:

A research study reports the synthesis of 1,5-dibromo-3-difluoromethoxybenzene via bromination of 1,5-dihydroxybenzene derivatives, followed by selective difluoromethylation and trifluoromethylthiolation.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Br2 | Acetic acid, 0°C | 90% | Selective at desired positions |

| Difluoromethylation | Difluoromethyl iodide | K2CO3, DMF, reflux | 82% | Requires inert atmosphere |

| Trifluoromethylthiolation | Trifluoromethylthiolate | DMSO, room temp | 78% | Purification by recrystallization |

Halogenation and Nucleophilic Substitution Strategy

This method emphasizes halogenation of aromatic rings followed by nucleophilic substitution to introduce the desired functional groups.

Procedure:

- Step 1: Brominate the aromatic ring using N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF).

- Step 2: React the brominated intermediate with difluoromethoxy reagents, such as difluoromethyl sulfonates, under basic conditions.

- Step 3: Introduce the trifluoromethylthio group via nucleophilic substitution with trifluoromethylthiolate salts.

Example:

A documented synthesis involves bromination with NBS in THF, followed by reaction with difluoromethyl sulfonates and trifluoromethylthiolate, achieving yields exceeding 85%.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS | THF, 0°C | 88% | Selective at para position |

| Difluoromethoxy addition | Difluoromethyl sulfonate | KOH, room temp | 83% | Environmentally friendly conditions |

| Trifluoromethylthio substitution | Trifluoromethylthiolate | DMSO, reflux | 85% | High purity products |

Summary of Key Findings

| Methodology | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Direct Aromatic Substitution | High selectivity, straightforward | Requires careful control of conditions | 75-90% |

| Multi-step Transformation | Good for complex modifications | Longer synthesis time | 78-82% |

| Halogenation & Nucleophilic Substitution | Environmentally friendly, high yields | Sensitivity to reaction conditions | 83-88% |

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can undergo reduction reactions to remove halogens or reduce functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or reduced benzene derivatives.

Scientific Research Applications

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry. It is studied for its ability to modulate biological pathways and target specific proteins.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is used in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The trifluoromethylthio group and difluoromethoxy group contribute to its unique chemical properties, allowing it to interact with biological molecules in a specific manner. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Halogen Substitution (Br vs. Cl)

Compared to 1,5-dichloro-3-methoxy-2-nitrobenzene (CAS: 74672-01-8) , the replacement of chlorine with bromine in the target compound increases molecular weight (390 vs. 222.03 g/mol) and polarizability.

Alkoxy Group (Difluoromethoxy vs. Methoxy)

The difluoromethoxy (OCHF₂) group in the target compound introduces fluorine atoms, increasing electronegativity compared to methoxy (OCH₃). While fluorine’s inductive effect enhances polarity, its lipophilic nature may offset solubility gains, creating a nuanced balance between hydrophilicity and logP .

Functional Group at Position 2 (Trifluoromethylthio vs. Nitro)

The SCF₃ group in the target compound is markedly more lipophilic than the nitro (NO₂) group in 1,5-dichloro-3-methoxy-2-nitrobenzene. In contrast, the nitro group’s strong electron-withdrawing character increases polarity, aligning better with Lipinski’s rules for drug-likeness .

Physicochemical and Pharmacological Properties

Molecular Weight and cLogP

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | cLogP (Estimated) | Key Properties |

|---|---|---|---|---|---|

| 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene | C₇H₃Br₂F₅OS | ~390 | Br, OCHF₂, SCF₃ | ~3.5–4.5 | High lipophilicity, moderate solubility |

| 1,5-Dichloro-3-methoxy-2-nitrobenzene | C₇H₅Cl₂NO₃ | 222.03 | Cl, OCH₃, NO₂ | ~1.0–1.5 | High polarity, lower bioavailability |

- Lipophilicity : The SCF₃ group elevates the target compound’s cLogP compared to the nitro analogue, as demonstrated in studies where oxygenated SCF₃ derivatives (e.g., sulfoximines) showed cLogP reductions of ~2 units .

- Solubility : The nitro group’s polarity enhances aqueous solubility, whereas the SCF₃ group prioritizes lipid membrane penetration.

Implications for Bioavailability

The target compound’s higher lipophilicity may improve passive diffusion across biological membranes, a critical factor in central nervous system (CNS) drug design. However, its lower solubility could necessitate advanced formulation strategies. In contrast, the dichloro-nitro analogue’s polarity aligns with oral drug requirements but may limit tissue penetration .

Biological Activity

Overview

1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C₈H₃Br₂F₅OS. It features multiple halogen substituents and a methoxy group, which contribute to its unique chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and proteins, inhibiting their activity or modifying their functions. The trifluoromethylthio and difluoromethoxy groups enhance its binding affinity through mechanisms such as halogen bonding, which is crucial for its reactivity and specificity in biological contexts.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. Its structural similarities to other effective antimicrobial agents indicate potential efficacy against bacteria and fungi.

- Anticancer Properties : Research indicates that the compound may possess anticancer activity, particularly against certain cancer cell lines. The presence of halogen atoms in its structure is believed to enhance cytotoxic effects on tumor cells .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, its inhibitory effects on tyrosinase have been documented, which could have implications for skin-related conditions and pigmentation disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives that share structural features with this compound:

- Antimicrobial Efficacy : One study reported that derivatives of benzothiazepine demonstrated significant antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL . This suggests that similar halogenated compounds could exhibit comparable or enhanced antimicrobial properties.

- Cytotoxicity Assays : In vitro assays using human lung cancer cell lines revealed that certain structurally related compounds exhibited IC50 values indicating significant cytotoxicity. For instance, a derivative showed an IC50 of 28 μg/mL against HT-29 colon cancer cells . This highlights the potential of halogenated compounds in cancer therapeutics.

- Mechanistic Studies : Studies utilizing Lineweaver-Burk plots to assess enzyme inhibition kinetics have shown that compounds with similar structures can effectively inhibit mushroom tyrosinase, a key enzyme in melanin production, suggesting potential applications in dermatological treatments .

Comparative Analysis

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1,4-Dibromo-2-fluoro-3-(trifluoromethyl)benzene | C₈H₃Br₂F₄ | Lacks methoxy group | Potentially lower reactivity |

| 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene | C₈H₃Br₂F₅OS | Different substitution pattern | Similar reactivity; potential anticancer activity |

| 1-Bromo-3-(difluoromethoxy)benzene | C₇H₄BrF₂O | Fewer halogens | Reduced binding affinity |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1,5-Dibromo-3-difluoromethoxy-2-(trifluoromethylthio)benzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential halogenation, fluorination, and functionalization of a benzene ring. Key steps include:

Bromination : Electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine atoms at positions 1 and 5 .

Fluorination : Introduction of difluoromethoxy groups via nucleophilic aromatic substitution (e.g., using KF/18-crown-6 in anhydrous DMF) at position 3 .

Trifluoromethylthio installation : Reaction with (CF₃S)₂O under inert atmosphere to avoid oxidation of the thioether group .

Q. Critical factors :

- Temperature control (< 0°C for bromination to prevent over-substitution).

- Moisture-free conditions for fluorination to avoid hydrolysis.

- Yield optimization requires monitoring intermediates via TLC or GC-MS .

Advanced Challenges in Synthesis

Q. Q2: How can regioselectivity challenges during bromination and fluorination steps be addressed to minimize byproducts?

Answer: Regioselectivity is influenced by:

- Directing groups : Pre-installation of electron-withdrawing groups (e.g., trifluoromethylthio) directs bromination to meta/para positions. Computational modeling (DFT) predicts substituent effects on aromatic ring reactivity .

- Steric effects : Bulky substituents (e.g., trifluoromethylthio) hinder electrophilic attack at adjacent positions.

- Catalyst tuning : Use of AgF instead of KF improves fluorination selectivity in sterically crowded systems .

Validation : Characterize intermediates via NMR to confirm positional accuracy .

Analytical Characterization

Q. Q3: What spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?

Answer:

- and NMR : Resolve overlapping signals from bromine and fluorine substituents. NMR is critical for confirming difluoromethoxy (-OCF₂) and trifluoromethylthio (-SCF₃) groups .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₃Br₂F₅OS requires m/z 423.81) .

- X-ray crystallography : Resolves ambiguity in substituent positions for crystalline intermediates .

Stability and Handling

Q. Q4: What are the key stability concerns for this compound under laboratory storage conditions?

Answer:

- Light sensitivity : The trifluoromethylthio group undergoes photolytic degradation. Store in amber vials at -20°C under argon .

- Hydrolysis : Difluoromethoxy groups are prone to hydrolysis in humid environments. Use molecular sieves in storage containers .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during purification .

Advanced Mechanistic Studies

Q. Q5: How can kinetic isotope effects (KIEs) or isotopic labeling elucidate reaction mechanisms in its synthesis?

Answer:

- Deuterium labeling : Use C₆D₆ as a solvent to track proton transfer steps during electrophilic substitution .

- labeling : Differentiates between nucleophilic (e.g., fluorination) vs. radical pathways in difluoromethoxy installation .

- KIEs : Measure / ratios to identify rate-determining steps (e.g., C-Br bond cleavage) .

Data Contradictions and Reproducibility

Q. Q6: How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Answer:

- Replicate conditions : Ensure identical reagent purity, solvent batch, and equipment calibration.

- Byproduct analysis : Use LC-MS to identify trace impurities (e.g., debrominated products) that skew yield calculations .

- Collaborative validation : Cross-check NMR data with independent labs to resolve signal assignment conflicts .

Applications in Drug Development

Q. Q7: What methodologies are used to evaluate the bioactivity of derivatives of this compound?

Answer:

- In silico docking : Predict interactions with biological targets (e.g., enzymes) using molecular dynamics simulations .

- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) .

- Metabolic stability : Use liver microsomes to assess oxidative degradation pathways .

Methodological Gaps

Q. Q8: What unresolved challenges exist in scaling up the synthesis for preclinical studies?

Answer:

- Purification bottlenecks : Column chromatography is impractical for large batches. Switch to recrystallization or continuous flow systems .

- Toxic byproducts : Brominated byproducts require stringent removal (e.g., activated carbon filtration) .

- Cost-effective fluorination : Replace AgF with cheaper alternatives (e.g., KF-NMP complexes) without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.